molecular formula C13H20Cl2N2 B13898355 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B13898355
M. Wt: 275.21 g/mol
InChI Key: CKJYSBFEJZCGLG-UHFFFAOYSA-N
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Description

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves multiple steps. One common method starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection. The final step involves a cyclization reaction to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of boron trifluoride diethyl etherate adduct and sodium borohydride is common in the reduction reactions required during synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols or amines, while substitution reactions can produce a wide range of derivatives .

Mechanism of Action

The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms within the ring system. This configuration imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H

InChI Key

CKJYSBFEJZCGLG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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